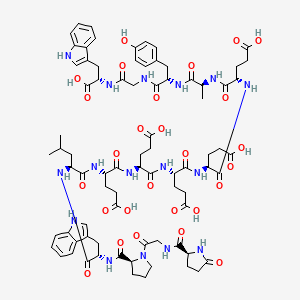

Gastrin I (1-14), human

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C79H100N16O27 |

|---|---|

Peso molecular |

1705.7 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |

Clave InChI |

WRJJBRDFCLLYQF-LGDYVKIMSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCC(=O)N7 |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of Human Gastrin I (1-14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin I (1-14), a peptide fragment of the gastrointestinal hormone gastrin, plays a significant role in gastric physiology. This document provides a comprehensive overview of the biological functions of human Gastrin I (1-14), focusing on its molecular interactions, signaling pathways, and physiological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this peptide's mechanism of action and its implications in health and disease.

Introduction

Gastrin is a key peptide hormone responsible for the stimulation of gastric acid secretion[1]. It exists in various isoforms, with Gastrin I (1-14) being a fragment of the full-length Gastrin I (Gastrin-17)[2][3][4]. While Gastrin-17 is a major bioactive form, the (1-14) fragment also demonstrates biological activity, primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor[5]. This guide delves into the specific functions and underlying molecular mechanisms of human Gastrin I (1-14).

Molecular Profile

| Property | Value |

| Full Name | Gastrin I (1-14), human |

| Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |

| Molecular Weight | ~1704 Da |

| CAS Number | 100940-57-6 |

Core Biological Functions

Stimulation of Gastric Acid Secretion

The primary and most well-documented function of gastrin peptides, including Gastrin I (1-14), is the stimulation of gastric acid secretion from parietal cells in the stomach[1][5]. This process is initiated by the binding of Gastrin I (1-14) to the CCK2 receptors on these cells[5].

Mitogenic and Trophic Effects

Gastrin peptides are known to have mitogenic and trophic effects on the gastrointestinal mucosa, promoting cell proliferation and growth[6]. While specific data for the (1-14) fragment is limited, full-length Gastrin I has been shown to stimulate gastric epithelial cell proliferation with high potency[7]. These effects are also mediated through the CCK2 receptor and subsequent activation of downstream signaling cascades.

Role in Gastrointestinal Cancer

There is a growing body of evidence linking gastrin and its receptors to the development and progression of gastrointestinal cancers[6][8]. Gastrin signaling can promote cancer cell proliferation, inhibit apoptosis, and contribute to tumor growth[6]. The expression of gastrin and its receptor has been observed in various gastrointestinal malignancies, suggesting a potential role for gastrin peptides, including the (1-14) fragment, in tumorigenesis[8].

Quantitative Data

| Ligand | Receptor | Assay Type | Value | Cell Line/System |

| Gastrin I (human) | CCK2 | Proliferation EC50 | 6.2 pM | Gastric Epithelial Cells |

| Gastrin I (human) | CCK2 | Histamine Secretion EC50 | 0.014 nM | Gastric Mucosal Cells |

| Gastrin | CCK2 | Binding Affinity (Ki) | 0.3 - 1 nM | - |

| Netazepide (antagonist) | human CCK2 | Binding Affinity (Ki) | 0.19 nM | Cloned human gastrin/CCK2 receptors |

Note: The EC50 values are for the full-length Gastrin I (human) and serve as a reference for the expected potency of gastrin peptides.

Signaling Pathways

The biological effects of Gastrin I (1-14) are primarily mediated through the activation of the CCK2 receptor, a G-protein coupled receptor (GPCR). The binding of Gastrin I (1-14) to the CCK2 receptor initiates a cascade of intracellular signaling events.

Gq-PLC-IP3/DAG Pathway

Upon ligand binding, the CCK2 receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[5].

MAPK/ERK Pathway

The activation of the CCK2 receptor by gastrin peptides also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The activation of PKC can, in turn, activate the Raf-MEK-ERK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of gastrin peptides.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of Gastrin I (1-14) to the CCK2 receptor.

Cell Line: AR42J cells (rat pancreatic acinar cell line) or other cell lines stably expressing the human CCK2 receptor.

Protocol:

-

Membrane Preparation:

-

Culture AR42J cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., ¹²⁵I-Gastrin-17).

-

Add increasing concentrations of unlabeled Gastrin I (1-14) (competitor).

-

For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of an unlabeled competitor.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vitro Gastric Acid Secretion Assay

This assay measures the ability of Gastrin I (1-14) to stimulate acid secretion from isolated gastric glands.

System: Isolated rabbit gastric glands.

Protocol:

-

Gastric Gland Isolation:

-

Isolate the gastric mucosa from a rabbit stomach.

-

Digest the mucosa with collagenase to release individual gastric glands.

-

Wash and resuspend the isolated glands in a suitable buffer.

-

-

Acid Secretion Measurement (Aminopyrine Accumulation):

-

Pre-incubate the gastric glands with the weak base ¹⁴C-labeled aminopyrine (B3395922).

-

Add increasing concentrations of Gastrin I (1-14) to the glands.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). In acidic compartments, aminopyrine becomes protonated and trapped.

-

Separate the glands from the incubation medium by centrifugation.

-

Lyse the glands and measure the accumulated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of accumulated aminopyrine is proportional to the level of acid secretion.

-

Plot the aminopyrine accumulation against the logarithm of the Gastrin I (1-14) concentration to generate a dose-response curve.

-

Determine the EC50 value (concentration that produces 50% of the maximal response).

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to Gastrin I (1-14) stimulation.

Cell Line: AGS cells (human gastric adenocarcinoma cell line) or other CCK2R-expressing cells.

Protocol:

-

Cell Preparation:

-

Culture AGS cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

-

Calcium Imaging:

-

Place the coverslip or plate on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a physiological saline solution.

-

Establish a baseline fluorescence reading.

-

Add Gastrin I (1-14) to the perfusion solution and record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.

-

For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

-

The increase in fluorescence ratio or intensity reflects the rise in intracellular calcium concentration.

-

Quantify the peak response and the kinetics of the calcium transient.

-

Western Blot for ERK Phosphorylation

This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Cell Line: Gastric cancer cell lines (e.g., AGS) or other relevant cell types.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and serum-starve them to reduce basal ERK activity.

-

Treat the cells with various concentrations of Gastrin I (1-14) for different time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Express the results as the ratio of p-ERK to total ERK.

-

Conclusion

Human Gastrin I (1-14) is a biologically active fragment of Gastrin I that primarily functions through the CCK2 receptor to stimulate gastric acid secretion and influence cell proliferation. Its involvement in key signaling pathways such as the Gq-PLC and MAPK/ERK cascades highlights its importance in both normal physiological processes and pathological conditions like gastrointestinal cancer. The experimental protocols detailed in this guide provide a framework for the further investigation of Gastrin I (1-14) and its potential as a therapeutic target or diagnostic marker. Further research is warranted to elucidate the specific quantitative aspects of its bioactivity and its precise role in various cellular contexts.

References

- 1. Gastrointestinal Hormones | Annual Reviews [annualreviews.org]

- 2. gastrin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. frontiersin.org [frontiersin.org]

The Role of Gastrin I (1-14), Human in Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a crucial peptide hormone, is the primary regulator of gastric acid secretion. This document provides a detailed examination of Gastrin I (1-14), a fragment of the larger Gastrin I peptide, and its specific role in stimulating the release of hydrochloric acid (HCl) from parietal cells in the stomach. We will explore the dual signaling pathways it activates, present quantitative data on its activity, and outline the experimental protocols used to elucidate its function. This guide is intended to serve as a comprehensive resource for professionals in the fields of gastroenterology, pharmacology, and drug development.

Introduction

Gastrin is a peptide hormone released from G-cells located in the pyloric antrum of the stomach, duodenum, and pancreas, playing a pivotal role in gastrointestinal physiology.[1] It exists in several forms, including gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").[2] Gastrin I (1-14), human, is a 14-amino acid fragment of the larger Gastrin I (Gastrin-17) molecule.[3] Despite being a fragment, it retains significant biological activity, primarily the stimulation of gastric acid secretion, a cornerstone of digestive function and a key therapeutic target in various gastric pathologies.

Mechanism of Action: A Dual Pathway

Gastrin I (1-14) stimulates gastric acid secretion through a sophisticated dual mechanism, acting both directly on acid-secreting parietal cells and indirectly through histamine-releasing enterochromaffin-like (ECL) cells.[1][4] Both pathways are initiated by the binding of gastrin to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[5][6]

-

Indirect Pathway (Primary Mechanism): The predominant mechanism for gastrin-induced acid secretion is indirect.[7] Gastrin binds to CCK2 receptors on ECL cells, which are neuroendocrine cells situated in the gastric epithelium.[8][9] This binding triggers a signaling cascade that results in the synthesis and release of histamine (B1213489).[2][10] Histamine then acts as a paracrine mediator, diffusing to nearby parietal cells and binding to their H2 receptors, which provides a powerful stimulus for HCl secretion.[1][11] This indirect route is considered the major stimulus for acid release.[1][7]

-

Direct Pathway: Gastrin also directly stimulates parietal cells.[2][11] By binding to CCK2 receptors on the basolateral membrane of parietal cells, gastrin initiates a separate intracellular signaling cascade that contributes to acid secretion.[4][6] This direct action complements the more potent indirect, histamine-mediated pathway.

Signaling Pathways

The binding of Gastrin I (1-14) to the CCK2 receptor on both ECL and parietal cells activates a Gq-protein-coupled signaling cascade.

ECL Cell Signaling for Histamine Release

In ECL cells, the activation of the CCK2 receptor by gastrin leads to the stimulation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[8] This rise in intracellular Ca2+ is a critical step that triggers the fusion of histamine-containing vesicles with the cell membrane, resulting in histamine exocytosis.[8][11]

Parietal Cell Signaling for Acid Secretion

Similarly, in parietal cells, gastrin binding to the CCK2 receptor activates the PLC-IP3-Ca2+ pathway.[6][12] The resultant increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, stimulates the translocation and activity of the H+/K+-ATPase (the proton pump).[6] This pump is the final effector in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.

Quantitative Data

While specific quantitative data for the 1-14 fragment is sparse in literature, its activity can be inferred from studies on Gastrin I (Gastrin-17) and related peptides that share the same C-terminal active site and bind to the CCK2 receptor. The C-terminal tetrapeptide amide is the minimally active fragment for the CCK2 receptor.[13]

| Parameter | Peptide | Value | Cell/System | Reference |

| EC50 (Histamine Secretion) | Gastrin I (human) | 0.014 nM | Isolated ECL Cells | [14] |

| EC50 (Cell Proliferation) | Gastrin I (human) | 6.2 pM | Gastric Epithelial Cells | [14] |

| IC50 (Receptor Binding) | Gastrin-17 | 0.94 nM | CCK2 Receptor Assay | [15] |

| IC50 (Receptor Binding) | Pentagastrin (B549294) | 0.76 ± 0.11 nM | A431-CCK2R cells | |

| Half-life (t1/2) | Gastrin-17 | 5.3 ± 0.3 min | Human circulation | [16] |

| Basal Acid Output (BAO) | Healthy Human | 1–5 mmol HCl/hr | Pentagastrin Test | [17] |

| Maximal Acid Output (MAO) | Healthy Human | 10–23 mmol HCl/hr | Pentagastrin Test | [17] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The function of gastrin peptides is investigated through a combination of in vivo and in vitro experimental models.

In Vivo Measurement of Gastric Acid Secretion

A standard method to quantify gastric acid secretion in response to a stimulant like pentagastrin (a synthetic analog of gastrin) involves gastric aspiration.[17][18]

Protocol Outline:

-

Patient Preparation: The subject fasts overnight.

-

Tube Placement: A nasogastric tube is inserted into the stomach, and its position is verified.

-

Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for one hour, collected in 15-minute aliquots. This measures the unstimulated, basal secretion rate.[17]

-

Stimulation: A gastrin analog, such as pentagastrin (e.g., 6 µg/kg body weight), is administered subcutaneously or intravenously.[17][19]

-

Stimulated Acid Output (MAO/PAO) Measurement: Gastric contents are collected for another 1-2 hours in 15-minute aliquots.[17]

-

Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is expressed in mmol HCl per unit of time.[17][18]

In Vitro Histamine Release from ECL Cells

This assay quantifies the direct effect of gastrin peptides on histamine secretion from isolated ECL cells.

Protocol Outline:

-

ECL Cell Isolation: ECL cells are isolated from animal (e.g., rat) gastric mucosa using enzymatic digestion and density gradient centrifugation.

-

Cell Culture: Isolated cells are cultured for a short period to allow recovery.

-

Stimulation: Cells are incubated with varying concentrations of Gastrin I (1-14) for a defined period (e.g., 30 minutes).

-

Sample Collection: The cell supernatant is collected.

-

Histamine Quantification: The concentration of histamine in the supernatant is measured using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: A dose-response curve is generated to determine the EC50 of Gastrin I (1-14) for histamine release.

CCK2 Receptor Binding Assay

Competitive binding assays are used to determine the binding affinity of a ligand for its receptor.

Protocol Outline:

-

Preparation: A cell line engineered to express the human CCK2 receptor (e.g., A431-CCK2R cells) is used.[20]

-

Assay Setup: Cell membranes or whole cells are incubated in a buffer containing:

-

A constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., 125I-Gastrin).

-

Increasing concentrations of the unlabeled competitor ligand (Gastrin I (1-14)).

-

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated (e.g., by filtration).

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This value represents the concentration of Gastrin I (1-14) required to inhibit 50% of the specific binding of the radioligand.

Conclusion

This compound, is a potent secretagogue that plays a fundamental role in the regulation of gastric acid. It exerts its effects through direct and indirect pathways, both mediated by the CCK2 receptor and involving intracellular calcium signaling. The indirect pathway, which relies on the release of histamine from ECL cells, is the dominant mechanism. Understanding the precise molecular interactions and signaling cascades activated by Gastrin I (1-14) is essential for developing targeted therapies for acid-related disorders, such as Zollinger-Ellison syndrome, and for exploring its role in gastric mucosal health and disease.[2] The protocols and data presented herein provide a foundational guide for researchers dedicated to this critical area of study.

References

- 1. Gastrin - Wikipedia [en.wikipedia.org]

- 2. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. academic.oup.com [academic.oup.com]

- 7. usbio.net [usbio.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]

- 15. advms.pl [advms.pl]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 18. researchgate.net [researchgate.net]

- 19. [Progress in diagnosis of gastric function: gastric secretory analysis, intragastric titration, endocrine provocation tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

The Discovery and Evolving History of Human Gastrin Fragments: A Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Gastrin, a pivotal peptide hormone, has been a subject of intense scientific scrutiny for over a century. Initially recognized for its potent stimulation of gastric acid secretion, the understanding of gastrin's biological role has expanded significantly to encompass a complex family of peptides derived from a single precursor, each with distinct physiological and pathophysiological functions. This technical guide provides an in-depth exploration of the discovery, history, and characterization of human gastrin and its fragments. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships, underlying signaling mechanisms, and the experimental methodologies that have been instrumental in advancing this field.

A Century of Discovery: The Historical Unraveling of Gastrin

The journey to understanding gastrin began in the early 20th century. Here is a timeline of the key milestones in the discovery of gastrin and its various fragments:

-

1905: British physiologist John Sydney Edkins first proposed the existence of a chemical messenger, which he named "gastrin," that was released from the gastric antrum and stimulated gastric acid secretion.[1]

-

1938: Komarov provided definitive evidence for the existence of gastrin as a unique antral stimulant of acid secretion, distinguishing it from histamine.

-

1964: Roderic A. Gregory and Hilda J. Tracy at the University of Liverpool successfully isolated and determined the amino acid sequence of two forms of human gastrin, Gastrin I (non-sulfated) and Gastrin II (sulfated), from a Zollinger-Ellison tumor.[2] This seminal work laid the foundation for the chemical synthesis of gastrin and its fragments.

-

Late 1960s - Early 1970s: The development of radioimmunoassays (RIA) led to the discovery of different molecular forms of gastrin circulating in the blood, including "big gastrin" (gastrin-34) and "mini gastrin" (gastrin-14), in addition to the originally isolated heptadecapeptide gastrin (gastrin-17).

-

1975: The existence of an N-terminal fragment of gastrin-17 was identified in the serum of patients with Zollinger-Ellison syndrome, suggesting complex processing of the gastrin precursor.[3]

-

1980s: With the advent of molecular biology techniques, the gene encoding human preprogastrin was cloned and sequenced. This revealed the precursor structure from which all gastrin fragments are derived.[4]

-

1987-1991: Glycine-extended gastrin, a processing intermediate, was identified and shown to be released from antral tissue.[5] Subsequent research revealed its own distinct biological activities, particularly in cell proliferation.[6][7]

-

1994: N-terminal progastrin fragments were identified in human antral tissue and plasma, with the 1-35 fragment being the most abundant.[8]

The Gastrin Family: From Precursor to Bioactive Fragments

Human gastrin is synthesized as a 101-amino acid precursor protein called preprogastrin. Post-translational processing of preprogastrin generates a diverse array of peptides, each with potentially unique biological functions.

C-Terminal Amidated Gastrins

These are the "classical" forms of gastrin, characterized by an amidated C-terminus, which is crucial for their high-affinity binding to the cholecystokinin (B1591339) B (CCK-B) receptor and potent stimulation of gastric acid secretion.[1] The primary circulating forms include:

-

Gastrin-34 ("Big Gastrin"): A 34-amino acid peptide.

-

Gastrin-17 ("Little Gastrin"): A 17-amino acid peptide, which is the predominant form in the antrum.

-

Gastrin-14 ("Mini Gastrin"): A 14-amino acid peptide.

-

Pentagastrin: A synthetic pentapeptide corresponding to the C-terminal five amino acids of gastrin, which retains the full biological activity of the native hormone.[9]

The bioactivity of these fragments is primarily attributed to the C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2.[8][10]

Glycine-Extended Gastrin (G-Gly)

Glycine-extended gastrins are processing intermediates that have a glycine (B1666218) residue at their C-terminus instead of the amide group. Initially considered inactive precursors, G-Gly has been shown to possess distinct biological activities, particularly in promoting cell proliferation and migration, and is implicated in the growth of certain cancers.[11][12] These effects are often mediated through receptors distinct from the classical CCK-B receptor.[7][13]

N-Terminal Progastrin Fragments

The processing of progastrin also yields N-terminal fragments. The most abundant of these is the 1-35 fragment.[8] These fragments circulate in human plasma, often at higher concentrations than the C-terminal amidated forms.[8] While they do not stimulate gastric acid secretion, some N-terminal fragments have been shown to inhibit gastrin-17-stimulated acid secretion, suggesting a regulatory role.[8][14]

Quantitative Bioactivity of Human Gastrin Fragments

The biological activity of gastrin fragments is typically quantified by their ability to bind to specific receptors and elicit a physiological response, such as gastric acid secretion or cell proliferation. The following tables summarize key quantitative data for various gastrin fragments.

Table 1: Receptor Binding Affinities of Human Gastrin Fragments

| Fragment | Receptor | Cell/Tissue Type | Binding Assay Method | Affinity (Ki or Kd) | Reference(s) |

| Gastrin-17 | CCK-B | Rat Gastric Mucosa | Radioligand Binding | Kd: ~4 x 10⁻¹⁰ M | [15] |

| Gastrin-17 | CCK-B | Human Gastric Carcinoma (AGS) | Radioligand Binding | High Affinity | [16] |

| CCK-8 (sulfated) | CCK-B | - | - | Ki: 0.3–1 nM | [17] |

| Gastrin-17 | CCK-B | - | - | Ki: 0.3–1 nM | [17] |

| CCK-4 | CCK-B | - | - | ~10-fold lower affinity than G-17 | [17] |

| Glycine-extended Gastrin-17 | Novel Receptor | Nontransformed Colon Cells (YAMC) | Radioligand Binding | Kd: 0.36 nM |

Table 2: Potency of Human Gastrin Fragments in Stimulating Gastric Acid Secretion

| Fragment | Species | Assay Type | Potency (ED50/D50) | Reference(s) |

| Gastrin-17 | Human | In vivo | - | [18] |

| Gastrin-17 | Dog | In vivo | D50 proportional to clearance rate | [18] |

| Gastrin-17 | Cat | In vivo | ED50: ~300 pmol/kg/h | [19] |

| Pentagastrin | Cat | In vivo | - | [20] |

Table 3: Half-life of Circulating Human Gastrin Fragments

| Fragment | Species | Half-life | Reference(s) |

| Gastrin-17 | Human | 9.5 - 10.5 min | [18] |

| Gastrin-17 | Dog | 3.5 min | [18] |

Experimental Protocols for the Study of Gastrin Fragments

The characterization of gastrin fragments has been dependent on a variety of sophisticated experimental techniques.

Isolation and Purification

The initial isolation of gastrin from biological tissues involves a multi-step process:

-

Tissue Extraction: Gastrin-containing tissues (e.g., gastric antrum, gastrinoma tumors) are homogenized in an extraction buffer.

-

Chromatography: A series of chromatographic techniques are employed for purification:

-

Gel Filtration Chromatography: Separates peptides based on size.

-

Ion-Exchange Chromatography: Separates peptides based on charge.[3]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation of different gastrin forms and fragments.

-

Quantification and Identification

-

Radioimmunoassay (RIA): A highly sensitive method for quantifying the concentration of gastrin and its fragments in biological fluids. The assay is based on the competition between a radiolabeled gastrin fragment and the unlabeled fragment in a sample for binding to a specific antibody.

-

Mass Spectrometry (MS): Used for the definitive identification and sequencing of purified gastrin fragments.

Bioassays for Gastric Acid Secretion

-

In Vivo Models: Anesthetized animals (e.g., rats, cats) are often used to measure the effect of infused gastrin fragments on gastric acid secretion.[21][22][23] The stomach is perfused, and the pH or acidity of the perfusate is measured.[21]

-

In Vitro Models: Isolated gastric glands or parietal cells can be used to study the direct effects of gastrin fragments on acid secretion, although these models can be challenging due to the complex paracrine interactions in the gastric mucosa.[24]

Receptor Binding Assays

These assays are used to determine the affinity of gastrin fragments for their receptors.[24][25]

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CCK-B) are isolated.[15]

-

Radioligand Binding: The membranes are incubated with a radiolabeled gastrin fragment (the ligand) in the presence of varying concentrations of an unlabeled competitor fragment.

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand, and the amount of bound radioactivity is measured.

-

Data Analysis: The data is used to calculate the binding affinity (Kd or Ki) of the fragment for the receptor.

Signaling Pathways of Gastrin Fragments

The biological effects of gastrin fragments are mediated through the activation of intracellular signaling cascades following receptor binding.

CCK-B Receptor-Mediated Signaling (Amidated Gastrins)

The binding of amidated gastrins to the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events:[9][26][27]

-

G-protein Activation: The receptor activates Gq/11 proteins.

-

Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.

-

Downstream Effects: These signaling events lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in physiological responses like gastric acid secretion and cell proliferation.[28]

Caption: CCK-B Receptor Signaling Pathway for Amidated Gastrins.

Signaling Pathways of Glycine-Extended Gastrin

Glycine-extended gastrin (G-Gly) appears to exert its proliferative effects through signaling pathways that are distinct from those activated by amidated gastrin.[12][13] Evidence suggests that G-Gly does not significantly increase intracellular calcium or inhibit cAMP generation, which are hallmarks of CCK-B receptor activation.[13] Instead, G-Gly has been shown to activate c-Jun amino-terminal kinase (JNK) and pathways involving Src, JAK2, and PI3K.[11][13] This indicates the involvement of a novel, yet to be fully characterized, receptor for G-Gly.[7]

References

- 1. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin - Wikipedia [en.wikipedia.org]

- 3. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bombesin on the release of glycine-extended progastrin (gastrin G) in rat antral tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine-extended gastrin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biology of gut cholecystokinin and gastrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastrin [vivo.colostate.edu]

- 9. Evidence for a C-terminal structural motif in gastrin and its bioactive fragments in membrane mimetic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine-extended gastrin activates two independent tyrosine-kinases in upstream of p85/p110 phosphatidylinositol 3-kinase in human colonic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Gastrin and glycine-extended progastrin processing intermediates induce different programs of early gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of CCK-B/gastrin-like receptors in human gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sensitivity of parietal cells to gastrin in the cat: comparison with man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Continuous recording of acid gastric secretion in the rat. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 26. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 27. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Human Gastrin I (1-14): Structure, Sequence, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human peptide fragment Gastrin I (1-14), covering its fundamental biochemical properties, structure, and its role in physiological signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in gastroenterology, oncology, and drug development.

Core Properties and Sequence

Gastrin I (1-14) is the 1-14 fragment of human Gastrin I, an endogenous gastrointestinal peptide hormone.[1][2][3] It plays a primary role as a hormonal regulator of gastric acid secretion.[1][3]

Amino Acid Sequence

The primary structure of human Gastrin I (1-14) is a 14-amino acid peptide chain with a pyroglutamic acid at the N-terminus.

-

One-Letter Code: {Glp}GPWLEEEEEAYGW

-

Three-Letter Code: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp

Chemical and Physical Properties

A summary of the key quantitative data for human Gastrin I (1-14) is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C79H100N16O27 | [1][4] |

| Molecular Weight | ~1705.73 g/mol | [1][4] |

| CAS Number | 100940-57-6 | [1] |

| EC50 (Gastric Epithelial Cell Proliferation) | 6.2 pM | [5] |

| EC50 (Histamine Secretion) | 0.014 nM | [5] |

Biological Function and Signaling Pathways

Gastrin is a key hormone in the regulation of gastric acid secretion.[6][7] It is produced by G-cells in the antrum of the stomach and exerts its effects by binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor.[6][8][9] This binding initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by Gastrin involves the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC, in turn, leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[8] Beyond its role in acid secretion, Gastrin also functions as a potent growth factor, implicated in the maintenance of the gastric mucosa and the proliferation of enterochromaffin-like (ECL) cells.[6][10] This mitogenic signaling is mediated through the activation of several pathways, including the phosphoinositide 3-kinase (PI3K) and MAPK pathways.[8]

Gastrin I Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by the binding of Gastrin I to its receptor.

Experimental Protocols

The determination of the structure and sequence of peptides like Gastrin I (1-14) relies on established biochemical techniques. The following sections outline the methodologies for key experiments.

Peptide Sequencing

Determining the precise order of amino acids is fundamental to understanding a peptide's function.[11] The two primary methods for peptide sequencing are Edman degradation and mass spectrometry.[12][13][14]

This classical method provides sequential N-terminal amino acid analysis.[11][13][14]

Methodology:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

-

Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid). This cleavage results in the formation of a thiazolinone derivative of the N-terminal amino acid and the original peptide shortened by one residue.

-

Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.

-

Identification: The PTH-amino acid is identified using chromatography, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Iteration: The cycle of coupling, cleavage, and identification is repeated on the shortened peptide to determine the sequence one residue at a time.

Mass spectrometry (MS) offers a high-throughput and sensitive alternative for peptide sequencing, often used in the form of tandem mass spectrometry (MS/MS).[11][12][13][14][15]

Methodology:

-

Sample Preparation and Ionization: The peptide sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

First Mass Analysis (MS1): In the first stage of the mass spectrometer, the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions) is determined.

-

Fragmentation (Collision-Induced Dissociation): Precursor ions of a specific m/z are selected and fragmented by collision with an inert gas (e.g., argon or nitrogen). This process primarily breaks the peptide bonds, generating a series of fragment ions (product ions).

-

Second Mass Analysis (MS2): The m/z of the resulting product ions are analyzed in the second stage of the mass spectrometer, generating an MS/MS spectrum.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum. This can be done through database searching or de novo sequencing algorithms that piece together the sequence from the fragment ion ladder.

Experimental Workflow for Peptide Analysis

The logical flow from sample preparation to sequence determination is crucial for accurate peptide analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | C79H100N16O27 | CID 131842901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ibl-america.com [ibl-america.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 13. jpt.com [jpt.com]

- 14. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]

- 15. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Physiological Concentration of Human Gastrin I (1-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the physiological concentration of human Gastrin I (1-14), also known as minigastrin. This document details the challenges in its quantification, summarizes available data on related gastrin forms, outlines relevant experimental protocols, and illustrates its primary signaling pathway.

Data Presentation: Physiological Concentrations of Gastrin Peptides

Direct quantitative data on the physiological concentration of Gastrin I (1-14) in human plasma, serum, or tissues is scarce in current scientific literature. It is understood that Gastrin I (1-14) constitutes a very small fraction of the total circulating gastrin pool, often falling below the detection limits of even sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] However, to provide a physiological context, the following table summarizes the concentrations of other major forms of gastrin in healthy adults.

| Gastrin Form | Sample Type | Physiological Concentration | Notes |

| Total Gastrin | Serum/Plasma (Fasting) | 0-180 pg/mL (approximately 0-85 pM)[2] | This is a general reference range; levels can be higher in older adults. |

| 5-10 pM in Helicobacter pylori-negative individuals[2] | |||

| Gastrin-17 ("Little Gastrin") | Antral Mucosa | Predominant form in the gastric antrum.[3] | Constitutes the majority of gastrin in the antrum. |

| Gastrin-34 ("Big Gastrin") | Duodenal Mucosa | Makes up about half of the immunoreactive gastrin in the duodenum.[3] | |

| Gastrin I (1-14) ("Minigastrin") | Serum/Plasma | Detected in small amounts, but specific physiological concentrations are not well-established.[4] | Often too low for reliable quantification with current standard assays.[1] |

Experimental Protocols for Gastrin Quantification

The measurement of gastrin peptides in biological samples presents analytical challenges due to the presence of multiple, structurally similar forms. The choice of methodology is critical for obtaining accurate and specific results.

Radioimmunoassay (RIA)

Radioimmunoassay was a foundational technique for quantifying gastrin levels.

Methodology:

-

Competition: A known quantity of radiolabeled gastrin (e.g., ¹²⁵I-labeled Gastrin-17) competes with the unlabeled gastrin in the biological sample for binding to a limited amount of specific anti-gastrin antibody.

-

Separation: The antibody-bound gastrin is separated from the free (unbound) gastrin.

-

Detection: The radioactivity of the antibody-bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.

-

Quantification: The concentration of gastrin in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled gastrin.

Applicability to Gastrin I (1-14): Standard gastrin RIAs often utilize antibodies raised against larger forms of gastrin, such as Gastrin-17. The specificity of these antibodies for the Gastrin I (1-14) fragment can be very low, leading to significant underestimation or complete lack of detection. Therefore, a highly specific RIA developed with antibodies targeting the unique structure of Gastrin I (1-14) would be necessary for its accurate quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique used for gastrin measurement.

Methodology (Competitive ELISA):

-

Coating: A microplate is coated with anti-gastrin antibodies.

-

Competition: The biological sample containing gastrin is added to the wells along with a known amount of enzyme-labeled gastrin. The unlabeled gastrin from the sample and the enzyme-labeled gastrin compete for binding to the coated antibodies.

-

Washing: The plate is washed to remove unbound components.

-

Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change).

-

Detection: The intensity of the signal is measured, which is inversely proportional to the concentration of gastrin in the sample.

-

Quantification: The concentration is determined by comparison with a standard curve.

Applicability to Gastrin I (1-14): Similar to RIA, the specificity of the ELISA depends entirely on the antibody used. Commercial ELISA kits for total gastrin may not accurately quantify the 1-14 fragment due to a lack of antibody cross-reactivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and is increasingly used for the quantification of peptides.

Methodology:

-

Sample Preparation: Gastrin peptides are extracted and purified from the biological matrix (e.g., plasma, tissue homogenate).

-

Chromatographic Separation: The extracted peptides are separated based on their physicochemical properties using liquid chromatography. This step is crucial for separating the different gastrin isoforms.

-

Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized peptides are introduced into a tandem mass spectrometer. The first mass analyzer selects the precursor ion of the target peptide (e.g., Gastrin I (1-14)).

-

Fragmentation: The selected precursor ion is fragmented in a collision cell.

-

Fragment Ion Analysis: The second mass analyzer separates the resulting fragment ions, creating a specific fragmentation pattern (MS/MS spectrum).

-

Quantification: The abundance of specific fragment ions is measured and compared to that of a stable isotope-labeled internal standard to accurately quantify the peptide.

Applicability to Gastrin I (1-14): LC-MS/MS is, in principle, the most suitable method for specifically quantifying Gastrin I (1-14) due to its ability to differentiate between structurally similar peptides.[1][5] However, the very low physiological concentrations of this fragment present a significant sensitivity challenge for current instrumentation.[1]

Mandatory Visualization: Signaling Pathway of Gastrin I (1-14)

Gastrin I (1-14) exerts its biological effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[6] The binding of Gastrin I (1-14) to the CCK2 receptor initiates a cascade of intracellular signaling events.

Caption: Signaling pathway of human Gastrin I (1-14) via the CCK2 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gastrins in tissue. Concentration and component pattern in gastric, duodenal, and jejunal mucosa of normal human subjects and patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to Human Gastrin I (1-14): Gene, Protein, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin is a crucial peptide hormone primarily responsible for the stimulation of gastric acid secretion and the regulation of gastric mucosal growth.[1] Produced by G cells in the stomach's pyloric antrum, duodenum, and the pancreas, gastrin exists in several molecular forms derived from the post-translational processing of its precursor, preprogastrin.[1] This guide focuses specifically on the human Gastrin I (1-14) fragment, providing a comprehensive overview of its genetic basis, protein characteristics, and the intricate signaling pathways it modulates. Understanding these aspects is pivotal for research into gastrointestinal physiology, the pathogenesis of related diseases, and the development of novel therapeutic agents.

Gene Information: The GAST Gene

The human gastrin peptide is encoded by the GAST gene. Key details of this gene are summarized in the table below.

| Feature | Description |

| Gene Symbol | GAST |

| Chromosomal Location | 17q21 |

| Precursor Protein | Preprogastrin (101 amino acids) |

Preprogastrin undergoes a series of proteolytic cleavages to generate biologically active gastrin peptides of varying lengths, most notably gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"). Gastrin I (1-14) is a fragment of the non-sulfated form of gastrin-17.

Protein Information: Gastrin I (1-14)

Gastrin I (1-14) is a 14-amino acid peptide fragment derived from the N-terminus of Gastrin I (1-17). Its primary sequence and key properties are detailed below.

| Property | Value |

| Amino Acid Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |

| Molecular Weight | ~1704 Da |

| Primary Receptor | Cholecystokinin (B1591339) B Receptor (CCKBR), also known as the Gastrin receptor |

The biological activity of gastrin peptides is critically dependent on the C-terminal amide group. While Gastrin I (1-14) lacks the C-terminal amide of the full-length Gastrin-17, it is still utilized in research to study aspects of gastrin's biological function.

Signaling Pathways

Gastrin I (1-14), through its interaction with the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor, activates a complex network of intracellular signaling pathways. These pathways are central to its physiological effects, including the stimulation of gastric acid secretion and the promotion of cell proliferation. The primary signaling cascades initiated by Gastrin I (1-14) binding to CCKBR are the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.

Gastrin-Activated Signaling Overview

The binding of gastrin to the CCKBR triggers the activation of Gq and G12/13 proteins, leading to the activation of multiple downstream effectors that regulate cell proliferation, survival, and other cellular processes.[2]

Caption: Overview of Gastrin-activated signaling pathways.

Detailed Signaling Cascades

Protein Kinase C (PKC) Pathway: Upon gastrin binding, the activated Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates PKC. Activated PKC then phosphorylates a variety of downstream targets, contributing to cell proliferation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Gastrin stimulation of the CCKBR leads to the activation of the MAPK cascade. This is often initiated through PKC and involves a series of phosphorylations, typically including Raf, MEK, and ERK.[3] Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors such as Elk-1, leading to the expression of early response genes like c-fos, which are critical for cell cycle progression.[3]

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is another key mediator of gastrin's proliferative effects. Activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT can then phosphorylate a range of downstream targets that promote cell survival and proliferation, including the mTOR pathway and the transcription factor β-catenin.[4]

Caption: Detailed Gastrin/CCKBR signaling pathways.

Experimental Protocols

Radioligand Binding Assay for CCKBR

This protocol outlines a competitive binding assay to determine the affinity of Gastrin I (1-14) for the CCKBR, often using a radiolabeled ligand.

Materials:

-

CCKBR-expressing cell membranes (e.g., from transfected A431 or AR42J cells).[5][6]

-

Radiolabeled ligand (e.g., 125I-[Leu15]-Gastrin-17).

-

Unlabeled Gastrin I (1-14) and Gastrin-17 (for competition).

-

Binding buffer (e.g., 20 mM HEPES, pH 7.3, containing 1% (w/v) BSA, 5 mM MgCl2, and 0.2 mg/mL bacitracin).[5]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., glass fiber type B).[5]

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled Gastrin I (1-14) and Gastrin-17 in binding buffer.

-

In a 96-well filter plate, add binding buffer, the radiolabeled ligand at a constant concentration, and varying concentrations of the unlabeled competitor peptides.

-

Add the CCKBR-expressing cell membranes to each well to initiate the binding reaction.

-

Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[7]

-

Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki values for each competitor.

Caption: Workflow for a radioligand binding assay.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation in response to gastrin treatment.

Materials:

-

Gastric cancer cell line (e.g., AGS, MKN-45).

-

Gastrin I (1-14) and Gastrin-17.

-

Complete cell culture medium.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[8]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Gastrin I (1-14) or Gastrin-17. Include untreated control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Calculate the percentage of cell proliferation relative to the untreated control.

Caption: Workflow for a cell proliferation (MTT) assay.

Quantitative Data

| Ligand | Receptor | Cell Line | Assay Type | IC50 (nM) | Kd (nM) |

| 111In-labeled Divalent Gastrin Peptide | CCKBR | AR42J | Competition Binding | 1.0 | 0.7 |

| 111In-labeled Monomeric Gastrin Peptide | CCKBR | AR42J | Competition Binding | 5.6 | 2.9 |

| Various Gastrin Analogs | CCKBR | A431-CCK2R | Saturation Binding | - | In the nM range |

| Pentagastrin | CCKBR | A431-CCK2R | Competition Binding | 0.76 ± 0.11 | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6][10]

Conclusion

Human Gastrin I (1-14) is a significant fragment of the gastrin peptide hormone, originating from the GAST gene. Its interaction with the CCKBR initiates a cascade of signaling events through the PKC, MAPK, and PI3K/AKT pathways, ultimately influencing gene expression and promoting cell proliferation. This in-depth guide provides a foundational understanding of the molecular and cellular biology of Gastrin I (1-14), offering valuable information for researchers in gastroenterology and oncology. Further investigation into the specific roles of gastrin fragments and their signaling networks will continue to be a vital area of research for the development of targeted therapies for gastrointestinal disorders and cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. p-21-Activated kinase 1 mediates gastrin-stimulated proliferation in the colorectal mucosa via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. repub.eur.nl [repub.eur.nl]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Gastrin and cholecystokinin peptide-based radiopharmaceuticals: an in vivo and in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Gastrin I (1-14), Human

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I (1-14), human, is a peptide fragment derived from the C-terminus of Gastrin-17, a key gastrointestinal hormone. It plays a crucial role in the regulation of gastric acid secretion and has been implicated in various physiological and pathophysiological processes, including cell proliferation and tumorigenesis. This technical guide provides a comprehensive overview of the existing literature on human Gastrin I (1-14), focusing on its biochemical properties, biological activities, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Biochemical and Physicochemical Properties

Gastrin I (1-14) is a linear peptide composed of 14 amino acids. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 1705.73 g/mol |

| Molecular Formula | C79H100N16O27 |

| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |

Biological Activity and Quantitative Data

This compound, exerts its biological effects primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately lead to various physiological responses.

Receptor Binding and Potency

While specific binding affinity data (Kd or Ki) for the 1-14 fragment of human Gastrin I is not extensively reported in the readily available literature, studies on the full-length Gastrin I peptide provide valuable insights. Gastrin binds to the CCK2 receptor with high affinity, with reported Ki values in the range of 0.3-1 nM.[3]

The biological potency of Gastrin I (human) has been quantified in various in vitro assays:

| Parameter | Cell Type | Value | Reference |

| EC50 (Cell Proliferation) | Gastric Epithelial Cells | 6.2 pM | [4][5] |

| EC50 (Histamine Secretion) | 0.014 nM | [4][5] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound, on the proliferation of gastric cancer cell lines (e.g., AGS cells) using a colorimetric MTT assay.[6][7]

Materials:

-

Gastric cancer cell line (e.g., AGS)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free cell culture medium

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Treatment: Treat the cells with various concentrations of this compound, in serum-free medium. Include a vehicle control (medium alone).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Human Gastric Organoid Culture

This protocol outlines the key steps for establishing and maintaining human gastric organoids, a 3D culture system where Gastrin I is a crucial component of the growth medium.

Materials:

-

Human gastric tissue

-

Chelating solution (e.g., EDTA)

-

Basement membrane matrix (e.g., Matrigel)

-

Gastric organoid culture medium (containing EGF, Noggin, R-Spondin1, FGF10, and Gastrin I)

-

24-well plates

Procedure:

-

Tissue Digestion: Isolate gastric glands from human tissue by digestion with a chelating solution.

-

Embedding: Embed the isolated glands in a basement membrane matrix in a 24-well plate.

-

Polymerization: Allow the matrix to polymerize at 37°C.

-

Medium Addition: Overlay the matrix with pre-warmed gastric organoid culture medium containing Gastrin I.

-

Culture and Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Passaging: Passage the organoids every 7-10 days by mechanically disrupting them and re-embedding in a fresh matrix.

Signaling Pathways

Upon binding to the CCK2 receptor, this compound, activates a complex network of intracellular signaling pathways that regulate cellular functions such as proliferation, differentiation, and acid secretion.[8] The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Furthermore, the small GTPase RhoA has been identified as a key mediator of gastrin-induced gene expression.[2]

Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.

Caption: Experimental workflow for studying Gastrin I (1-14) bioactivity.

Conclusion

This compound, is a biologically active peptide with significant effects on gastric physiology, primarily mediated through the CCK2 receptor. Its ability to stimulate gastric acid secretion and promote cell proliferation underscores its importance in both normal physiological function and in the context of gastrointestinal diseases. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential and pathophysiological roles of this important peptide. Future studies focusing on elucidating the precise binding kinetics of the 1-14 fragment and further dissecting the intricate signaling networks will be crucial for advancing our understanding and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. bio-techne.com [bio-techne.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for Human Gastrin I (1-14) ELISA Kit

These application notes provide a detailed protocol and performance characteristics for the quantitative determination of human Gastrin I (1-14) in serum, plasma, and other biological fluids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Gastrin I is a peptide hormone that plays a crucial role in stimulating the secretion of gastric acid by the parietal cells of the stomach. It also functions in the growth of the gastric mucosa. Accurate measurement of Gastrin I levels is essential for research in gastroenterology and for professionals in drug development targeting gastrointestinal disorders. This competitive ELISA kit provides a sensitive and specific method for quantifying human Gastrin I.

Principle of the Assay

This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. The assay involves the competitive binding between unlabeled Gastrin I in the standards or samples and a fixed amount of alkaline phosphatase-conjugated Gastrin I for a limited number of binding sites on a rabbit polyclonal antibody specific to Gastrin I. After incubation, the unbound components are washed away. A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of Gastrin I in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Technical Data

A summary of the quantitative data for a typical Human Gastrin I (1-14) ELISA kit is presented below.

| Parameter | Value | Reference |

| Assay Type | Competitive ELISA | |

| Sample Types | Serum, Plasma (citrate), Tissue Culture Media | |

| Reactivity | Human | |

| Sensitivity | 7.27 pg/mL | |

| Detection Range | 39.1 - 10,000 pg/mL | |

| Intra-assay Precision | CV% < 8% | [1] |

| Inter-assay Precision | CV% < 10% | [1] |

Sample Handling and Preparation

Proper sample collection and storage are crucial for accurate results.

-

Serum: Allow blood to clot for at least 1 hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C and collect the supernatant.

-

Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.

-

Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove particulates.

-

Storage: Samples should be assayed immediately or stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol

Reagent Preparation

-

Bring all reagents and samples to room temperature before use.

-

Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual.

-

Standards: Prepare a serial dilution of the Gastrin I standard to create a standard curve. The concentrations should span the detection range of the assay.

-

Sample Dilution: If the expected concentration of Gastrin I in the samples is high, dilute the samples with the provided assay buffer.

Assay Procedure

The following is a typical workflow for a competitive ELISA.

Caption: A typical experimental workflow for the Gastrin I (1-14) competitive ELISA.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Subtract the average zero standard optical density from all other readings.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of Gastrin I in the samples by interpolating their mean absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of Gastrin I in the original sample.

Gastrin Signaling Pathway

Gastrin exerts its physiological effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[2] This interaction triggers multiple downstream signaling cascades that are involved in gastric acid secretion and cell growth.[3] Key pathways activated include the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and protein kinase C (PKC) activation, and the mitogen-activated protein kinase (MAPK) pathway.[4]

References

Application Notes and Protocols for Radioimmunoassay of Gastrin I (1-14), Human

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and gastric motility. It exists in various isoforms, including the 1-14 amino acid fragment, Gastrin I (1-14). Accurate quantification of this specific fragment in biological samples is essential for research into gastrointestinal physiology and pathology. Radioimmunoassay (RIA) is a highly sensitive and specific method for this purpose. These application notes provide a detailed overview of the principles, protocols, and data interpretation for the radioimmunoassay of human Gastrin I (1-14).

Principle of the Assay

The radioimmunoassay for Gastrin I (1-14) is a competitive binding assay. In this assay, a known quantity of radiolabeled Gastrin I (e.g., with ¹²⁵I) competes with the unlabeled Gastrin I (1-14) present in the sample or standard for a limited number of binding sites on a specific anti-gastrin antibody. As the concentration of unlabeled Gastrin I (1-14) in the sample increases, the amount of radiolabeled Gastrin I that binds to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound radiolabeled Gastrin I against known concentrations of unlabeled Gastrin I standards. The concentration of Gastrin I (1-14) in the unknown samples can then be determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.[1]

Application Areas

-

Gastrointestinal Physiology Research: Studying the secretion and metabolism of different gastrin fragments.

-

Oncology Research: Investigating the potential role of Gastrin I (1-14) as a biomarker in certain cancers.

-

Drug Development: Assessing the effect of novel therapeutic agents on gastrin pathways.

Quantitative Data Summary

The performance of a radioimmunoassay is characterized by its sensitivity, specificity, and cross-reactivity. While a specific RIA kit for human Gastrin I (1-14) is not widely available, data from existing gastrin RIA kits indicate very low cross-reactivity with this fragment.

Table 1: Cross-Reactivity of Commercial Gastrin RIA Kits with Gastrin I (1-14)

| Kit Manufacturer | Target Analyte | Cross-Reactivity with Gastrin I (1-14) | Reference |

| DIAsource | Gastrin | < 0.1% | [2] |